Myxochromide S2

Description

Properties

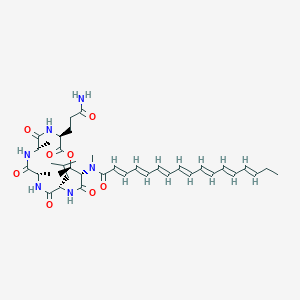

Molecular Formula |

C39H56N6O8 |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylheptadeca-2,4,6,8,10,12,14-heptaenamide |

InChI |

InChI=1S/C39H56N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(47)45(7)34-29(6)53-39(52)30(23-24-32(40)46)43-36(49)28(5)41-35(48)27(4)42-37(50)31(25-26(2)3)44-38(34)51/h9-22,26-31,34H,8,23-25H2,1-7H3,(H2,40,46)(H,41,48)(H,42,50)(H,43,49)(H,44,51)/b10-9+,12-11+,14-13+,16-15+,18-17+,20-19+,22-21+/t27-,28-,29+,30-,31-,34-/m0/s1 |

InChI Key |

XDRGEWSCPMOTER-NDSCBTMZSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Canonical SMILES |

CCC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C |

Origin of Product |

United States |

Biosynthetic Pathways of Myxochromide S2

Genetic Organization of the Myxochromide S Biosynthetic Gene Cluster (mchS)

The genetic blueprint for Myxochromide S biosynthesis, known as the mchS gene cluster, was first identified in the myxobacterium Stigmatella aurantiaca DW4/3-1. capes.gov.br This cluster spans approximately 30 kilobases (kb) of the bacterial chromosome and features a highly organized set of genes that encode the large, multifunctional enzymes responsible for the compound's assembly. researchgate.netrsc.orgnih.gov

The mchS gene cluster is composed of four primary cotranscribed genes: mchA, mchB, mchC, and mchD. researchgate.netrsc.org Through gene inactivation experiments and sequence analysis, the specific roles of these genes have been elucidated. capes.gov.br The entire mchS cluster has been successfully cloned and expressed in heterologous hosts like Myxococcus xanthus and Pseudomonas putida, confirming the function of these genes in Myxochromide S production. nih.govoup.com

mchA : This gene encodes a Type I polyketide synthase, MchA, which is solely responsible for synthesizing the polyunsaturated lipid side chain of Myxochromide S. rsc.orgresearchgate.net

mchB and mchC : These two genes encode large, multimodular nonribosomal peptide synthetases, MchB and MchC. rsc.org These enzymatic complexes work in sequence to assemble the pentapeptide core of the molecule.

mchD : Located downstream of mchC, mchD is a short coding sequence that encodes a putative membrane protein. rsc.org Its precise function in the biosynthesis of Myxochromide S has not yet been determined.

| Gene | Encoded Protein | Function in Myxochromide S2 Biosynthesis |

| mchA | MchA | Type I Polyketide Synthase (PKS); synthesizes the polyunsaturated lipid side chain. capes.gov.brrsc.org |

| mchB | MchB | Nonribosomal Peptide Synthetase (NRPS); incorporates the initial amino acids of the peptide core. rsc.org |

| mchC | MchC | Nonribosomal Peptide Synthetase (NRPS); incorporates the latter amino acids and terminates the chain. rsc.org |

| mchD | MchD | Putative membrane protein; function is currently unknown. rsc.org |

The assembly of this compound begins with the synthesis of its characteristic polyunsaturated fatty acid side chain, a process catalyzed by the PKS enzyme, MchA. researchgate.netrsc.org This enzyme is a Type I PKS, meaning it is a large, multifunctional protein containing multiple catalytic domains organized into a module. rsc.orgoup.com The MchA PKS module selectively incorporates simple coenzyme A-activated carboxylic acids and systematically elongates them to form the final lipid structure. plos.org

A remarkable feature of the MchA synthase is its iterative mode of action. capes.gov.br Unlike typical bacterial modular PKS systems where each module is used only once, MchA utilizes its single module multiple times to catalyze several rounds of chain extension. oup.complos.org This iterative process allows for the formation of the complete, variable-length polyketide side chain from a single, compact enzymatic unit. researchgate.netcapes.gov.br The discovery of this mechanism in the myxochromide pathway was significant, as iterative Type I PKSs were once thought to be exclusive to fungi. Phylogenetic analysis suggests that the mchA gene may have been acquired through horizontal gene transfer from a fungal source. oup.com

Following the synthesis of the lipid chain, the NRPS machinery takes over to construct the peptide core. researchgate.netrsc.org The MchB and MchC proteins are large NRPS enzymes that function as an assembly line. Together, they contain a total of six distinct modules, yet they produce a pentapeptide for Myxochromide S. researchgate.net This discrepancy is explained by a highly unusual "module skipping" event, which is a key characteristic of the Myxochromide S biosynthetic pathway. researchgate.netcapes.gov.brresearchgate.net During assembly, the fourth NRPS module is bypassed entirely, and the growing peptide chain is transferred directly from module 3 to module 5. nih.govresearchgate.net This skipping is attributed to inactivating mutations within the core domains of module 4. researchgate.netresearchgate.net

The biosynthesis of this compound is a quintessential example of the synergy between PKS and NRPS systems. nih.gov The process is initiated by the iterative PKS, MchA, which synthesizes the polyunsaturated lipid chain. researchgate.net This lipid moiety is then transferred to the NRPS assembly line, where it acts as the starting block for peptide synthesis. A specific condensation (C) domain, located at the N-terminus of the first NRPS module on MchB, is responsible for catalyzing the crucial amide bond formation between the PKS-derived lipid chain and the first amino acid of the peptide core. From there, the NRPS modules of MchB and MchC sequentially add the remaining amino acids before a terminal thioesterase domain releases the final lipopeptide. researchgate.netrsc.org

Role of Nonribosomal Peptide Synthetase (NRPS) Modules in Peptide Core Formation

Enzymatic Mechanisms and Catalytic Domains

The PKS and NRPS megasynthases are composed of distinct catalytic domains, each responsible for a specific biochemical reaction. The precise arrangement and function of these domains dictate the final structure of this compound.

The MchA (PKS) protein contains a single module with the following core domains:

KS (Ketosynthase): Catalyzes the carbon-carbon bond-forming condensation reaction. researchgate.netacs.org

AT (Acyltransferase): Selects the appropriate extender unit (malonyl-CoA) and loads it onto the carrier protein. researchgate.netacs.org

DH (Dehydratase): Removes a water molecule to create a double bond. researchgate.net

KR (Ketoreductase): Reduces a keto group to a hydroxyl group. researchgate.net

ER (Enoylreductase): Reduces a double bond. In the mchS pathway, this domain is predicted to be inactive, which accounts for the polyunsaturated nature of the lipid chain. researchgate.net

CP (Carrier Protein) / ACP (Acyl Carrier Protein): Covalently tethers the growing polyketide chain via a phosphopantetheine arm. researchgate.netrcsb.org

The MchB and MchC (NRPS) proteins are composed of modules that contain these core domains:

C (Condensation): Forms the peptide bond between the growing peptide chain and the next amino acid. researchgate.netmdpi.com

A (Adenylation): Selects a specific amino acid and activates it as an aminoacyl-adenylate. researchgate.netmdpi.com

T (Thiolation) / PCP (Peptidyl Carrier Protein): Covalently binds the activated amino acid and the elongating peptide chain. researchgate.netmdpi.com

TE (Thioesterase): A terminal domain that releases the completed lipopeptide from the synthase, often catalyzing cyclization in the process. rsc.orgresearchgate.netmdpi.com

The unique characteristics of this compound biosynthesis, such as the iterative PKS action and NRPS module skipping, are direct consequences of the specific functions and occasional inactivation of these catalytic domains within the mchS assembly line. researchgate.net

| Domain | Abbreviation | Enzyme System | Function |

| Ketosynthase | KS | PKS | Catalyzes condensation for chain elongation. acs.org |

| Acyltransferase | AT | PKS | Selects and loads extender units (e.g., malonyl-CoA). acs.org |

| Dehydratase | DH | PKS | Creates double bonds by removing water. ebi.ac.uk |

| Ketoreductase | KR | PKS | Reduces keto groups to hydroxyl groups. ebi.ac.uk |

| Enoylreductase | ER | PKS | Reduces double bonds; noted as inactive in MchA. |

| Acyl Carrier Protein | ACP/CP | PKS | Tethers the growing polyketide chain. rcsb.org |

| Condensation | C | NRPS | Forms peptide bonds between amino acids. mdpi.com |

| Adenylation | A | NRPS | Selects and activates specific amino acids. mdpi.com |

| Peptidyl Carrier Protein | PCP/T | NRPS | Tethers activated amino acids and the growing peptide. mdpi.com |

| Thioesterase | TE | NRPS | Releases the final product, often with cyclization. mdpi.com |

Functional Annotation of Key Biosynthetic Enzymes (KS, AT, DH, ER, KR, CP, C, A, MT, E, TE)

The biosynthesis of this compound is carried out by large, multifunctional enzymes known as megasynthases, which are organized into modules. Each module is responsible for one cycle of chain elongation and is composed of several catalytic domains. nih.gov The domains involved in the synthesis of this compound and their respective functions are detailed below. rsc.orgresearchgate.net

| Domain | Abbreviation | Function |

| Ketosynthase | KS | Catalyzes the carbon-carbon bond formation during polyketide chain elongation. frontiersin.org |

| Acyltransferase | AT | Selects and loads the correct acyl-CoA extender unit onto the acyl carrier protein. mdpi.com |

| Dehydratase | DH | Removes a water molecule from the growing polyketide chain, creating a double bond. mdpi.com |

| Enoylreductase | ER | Reduces the double bond formed by the DH domain. The ER domain in the MchA PKS module appears to be inactive in Myxochromide S biosynthesis. mdpi.com |

| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. mdpi.com |

| Carrier Protein | CP (PCP/ACP) | Covalently binds the growing polyketide or peptide chain via a phosphopantetheine arm. rsc.org |

| Condensation | C | Catalyzes the formation of a peptide bond between the growing peptide chain and the next amino acid. rsc.org |

| Adenylation | A | Selects and activates a specific amino acid by adenylation. rsc.org |

| Methyltransferase | MT | Adds a methyl group to the substrate. rsc.org |

| Epimerization | E | Converts an L-amino acid to its D-isomer. The terminal E domain from MchBS appears to be inactive in Myxochromide S biosynthesis. rsc.org |

| Thioesterase | TE | Catalyzes the release of the final product from the synthetase, often involving cyclization. rsc.org |

The mchA gene encodes a type I iterative PKS module responsible for synthesizing the polyunsaturated lipid side chains. researchgate.netrsc.org The mchB and mchC genes encode the multimodular NRPS subunits that assemble the pentapeptide core. rsc.org

Mechanistic Insights into Iterative Polyketide Chain Elongation

The fatty acid side chain of this compound is synthesized by the PKS module MchA, which acts in an iterative manner. researchgate.netcapes.gov.br This is an unusual feature for bacterial type I PKS systems, which are typically non-iterative. pnas.org In an iterative process, a single PKS module is used multiple times to catalyze successive rounds of chain elongation. frontiersin.orgplos.org MchA contains only one module but is responsible for creating the variable polyunsaturated fatty acid chains found in the myxochromide S family. researchgate.netcapes.gov.br This iterative nature allows for a varied number of elongation cycles, leading to the production of different fatty acid moieties attached to the peptide core.

The process begins with a starter unit, and with each iteration, a short-chain carboxylic acid (like malonyl-CoA or methylmalonyl-CoA) is added to the growing chain. frontiersin.org The domains within the MchA module (KS, AT, DH, KR) act repeatedly to extend and modify the polyketide chain until it reaches the desired length, after which it is transferred to the NRPS assembly line. frontiersin.org The inactivity of the ER domain in the MchA module is crucial for the formation of the polyunsaturated nature of the fatty acid side chain.

Nonribosomal Peptide Biosynthesis Process

The pentapeptide core of this compound is assembled by a hexamodular NRPS system encoded by the mchB and mchC genes. researchgate.net The NRPS assembly line functions in a sequential manner, where each module is responsible for the incorporation of a specific amino acid. nih.gov

The process for each module involves:

Activation : The adenylation (A) domain selects a specific amino acid and activates it as an aminoacyl adenylate. portlandpress.com

Thiolation : The activated amino acid is then transferred to the phosphopantetheine arm of the carrier protein (CP) domain, also known as the thiolation (T) domain. portlandpress.com

Condensation : The condensation (C) domain catalyzes the formation of a peptide bond between the upstream, chain-elongating peptide (tethered to the preceding CP domain) and the amino acid on the current CP domain. portlandpress.com

After the final amino acid is added, the thioesterase (TE) domain at the end of the last module cleaves the completed lipopeptide from the enzyme, often catalyzing an intramolecular cyclization to form the final product. rsc.orgresearchgate.net

Elucidation of Biosynthetic Diversity and Mechanism

The biosynthesis of myxochromides is a fascinating example of how nature generates chemical diversity through slight modifications of a core biosynthetic pathway.

Evidence for Module Skipping in NRPS Biosynthesis

A remarkable feature of Myxochromide S biosynthesis is the skipping of a complete NRPS module. The NRPS system responsible for producing the pentapeptide core of Myxochromide S is composed of six modules. researchgate.net However, analysis of the final product reveals that the fourth amino acid, which should be incorporated by module 4, is absent. researchgate.netmdpi.com This indicates that module 4 is skipped during the biosynthesis process. researchgate.net

The proposed mechanism for this module skipping involves the direct transfer of the growing peptide chain from the CP domain of module 3 to the CP domain of module 5, bypassing module 4 entirely. researchgate.net This phenomenon is attributed to an inactive CP4 domain in the Myxochromide S synthetase. researchgate.net Specifically, the core motif of the CP4 domain in the S-type pathway has mutations (GGNPS) compared to the consensus motif (GGHSL) found in active CP domains. researchgate.netrsc.org This was one of the first documented instances of module skipping in an NRPS system. researchgate.net

Impact of Point Mutations on Peptide Core Structure

The structural differences between Myxochromide S and the related Myxochromide A (a lipo-hexapeptide) are not only due to module skipping but also to point mutations within the NRPS modules. These mutations alter the substrate specificity of the adenylation (A) domains, leading to the incorporation of different amino acids. researchgate.net

For example, a comparative analysis of the myxochromide A and S biosynthetic pathways revealed that point mutations in the A domains of modules 2 and 3 are responsible for the substitution of amino acids. In Myxochromide A, the sequence is D-alanine followed by L-leucine, while in Myxochromide S, it is L-leucine followed by L-alanine. These changes in the peptide core are a direct consequence of minimal mutations in the genetic code, highlighting how subtle genetic changes can lead to significant structural diversification of natural products. portlandpress.comresearchgate.net Furthermore, the stereochemistry of the amino acids can also be affected. For instance, the presence of an L-leucine instead of a D-leucine in position two of Myxochromide S is attributed to the stereoselectivity of the downstream C3 domain in the MchCS subunit. rsc.org

Origins of Structural Variation in Fatty Acid Moieties

The structural diversity of the fatty acid side chains in the myxochromide family arises from the iterative nature of the PKS module, MchA. researchgate.netrsc.org This single module can perform a variable number of elongation cycles, resulting in polyketide chains of different lengths and degrees of unsaturation. This leads to a series of Myxochromide S analogs (S1, S2, S3) that differ in their fatty acid moieties. oup.comijcrbp.com For example, this compound contains a specific unsaturated fatty acid that is a result of a particular number of iterations by the MchA PKS. ijcrbp.com The production of different myxochromides, such as A2, S2, A3, and S3, is directly linked to the incorporation of different fatty acids. ijcrbp.commdpi.com

The heterologous expression of the myxochromide gene cluster in hosts like Pseudomonas putida has also led to the production of novel myxochromide derivatives, some of which may lack methyl groups, further expanding the structural diversity of the fatty acid side chains. nih.gov

Heterologous Production and Biosynthetic Engineering of Myxochromide S2

Advanced Genetic and Synthetic Biology Methodologies

The production and diversification of Myxochromide S2 have been significantly advanced through the application of sophisticated genetic and synthetic biology techniques. These methodologies have enabled the manipulation of its large and complex biosynthetic gene cluster (BGC), leading to improved yields and the generation of novel analogs.

Recombineering Techniques for Gene Cluster Manipulation

Recombineering, or Red/ET recombination, has been a pivotal technology for engineering the large (~30 kb) Myxochromide S biosynthetic gene cluster (mchS). oup.comnih.gov This technique, which utilizes homologous recombination in Escherichia coli, allows for precise and efficient manipulation of large DNA molecules without the need for restriction enzymes. oup.com It has been instrumental in reconstituting and modifying the entire mchS gene cluster. nih.govsjtu.edu.cn

For instance, researchers have used recombineering to "stitch" together the complete myxothiazol (B1677603) BGC from two separate cosmids, a strategy also applicable to the myxochromide cluster. nih.gov This approach facilitates the assembly of the entire BGC in E. coli before its transfer to a heterologous host. nih.govnih.gov Furthermore, recombineering has been employed to modify the mchS expression plasmid by inserting necessary genetic elements, such as inverted repeats and transposase genes for subsequent transposition. oup.comresearchgate.net This method allows for the seamless assembly and engineering of BGCs, which is particularly advantageous for complex pathways like that of myxochromide. rsc.org

Transposon-Based Gene Cluster Transfer Strategies

Transposon-based strategies have proven highly effective for transferring the large mchS gene cluster into various heterologous hosts. oup.comresearchgate.net This method offers a more efficient alternative to traditional conjugation or transformation, especially for large DNA fragments. oup.comnih.gov The entire mchS BGC has been successfully integrated into the chromosomes of heterologous hosts like Myxococcus xanthus and Pseudomonas putida using a transposon-based approach. oup.comnih.gov

The MycoMar transposon, a mariner-type element, has been central to the successful transfer of the mchS gene cluster. oup.comresearchgate.netresearchgate.net The mchS cluster was engineered into a MycoMar transposon, which also contained a promoter active in the target heterologous host. oup.comresearchgate.net The MycoMar transposase gene, along with its inverted repeats, was inserted into the mchS expression plasmid using recombineering. oup.comresearchgate.net This engineered transposon facilitates the stable integration of the gene cluster into the host's genome. nih.gov

The Himar1 transposon, another mariner-type element derived from Haematobia irritans, is also a valuable tool for random insertion of foreign DNA into a host genome and is not species-specific. researchgate.net While MycoMar was specifically used for the myxochromide S cluster, the principles of mariner-based transposition are broadly applicable. researchgate.netresearchgate.net

Promoter Engineering for Constitutive or Inducible Expression

Promoter engineering is a key strategy for optimizing the expression of the mchS gene cluster in heterologous hosts and has been shown to significantly impact production yields. nih.govresearchgate.net By replacing the native promoter with strong constitutive or well-controlled inducible promoters, researchers can enhance the transcription of the biosynthetic genes. nih.govnih.gov

In one study, exchanging the native promoter with the constitutive PaphII promoter led to a dramatic increase in myxochromide production in the heterologous host Corallococcus macrosporus GT-2. nih.gov In contrast, the inducible Pm promoter was used to control expression in Pseudomonas putida. nih.gov More recently, a panel of myxobacterial promoters with varying strengths was characterized, and the strongest constitutive promoter was used to enhance the expression of the myxochromide BGC in Myxococcus xanthus DK1622. researchgate.netnih.gov This approach not only boosts the production of known myxochromides but can also lead to the discovery of previously unobserved derivatives. researchgate.netnih.gov For instance, placing the myxochromide biosynthetic operon under the control of a constitutive promoter in a mutant strain of Stigmatella aurantiaca Sga15 resulted in an approximately 5-fold increase in production. acs.org

Combinatorial Biosynthesis Approaches for Novel Analogue Generation

Combinatorial biosynthesis offers a powerful route to generate novel myxochromide analogues by mixing and matching genetic components from different biosynthetic pathways. rsc.orgrsc.orgnih.gov Inspired by the natural diversity of myxochromides, researchers have applied synthetic biology to engineer new lipopeptide structures. rsc.orgrsc.org

A notable strategy involved developing an assembly method based on type IIS endonucleases to seamlessly construct and engineer artificial myxochromide BGCs. rsc.orgrsc.org This allowed for the creation of over thirty different artificial BGCs, each approximately 30 kb in size. rsc.orgrsc.org By exchanging nonribosomal peptide synthetase (NRPS) genes from different myxochromide BGCs, novel "hybrid myxochromides" were produced. rsc.orgrsc.org

Furthermore, engineering the ancestral A-type NRPS through the inactivation, deletion, or duplication of catalytic domains successfully converted it into functional B-, C-, and D-type megasynthetases, demonstrating the potential to rationally design novel biosynthetic pathways. rsc.orgrsc.org

Analysis of Heterologous Production Yields and Derivative Profiles

The heterologous production of myxochromides has been successfully achieved in several hosts, with yields often surpassing those of the native producer, Stigmatella aurantiaca. The choice of heterologous host and the genetic engineering strategies employed have a profound impact on both the quantity and the profile of the produced myxochromides.

In early work, the mchS gene cluster was expressed in Pseudomonas putida, resulting in production levels of 40 mg/L, which was five times the yield from the natural producer. nih.govresearchgate.net A significant breakthrough was achieved by expressing the cluster in the thermophilic myxobacterium Corallococcus macrosporus GT-2, which led to an exceptional yield of 600 mg/L. nih.govresearchgate.net Expression in Myxococcus xanthus also resulted in high titers of approximately 500 mg/L. researchgate.net

Table 1: Heterologous Production Yields of Myxochromide S

| Heterologous Host | Promoter | Yield (mg/L) | Reference |

|---|---|---|---|

| Stigmatella aurantiaca (Native Producer) | Native | 8 | nih.gov |

| Pseudomonas putida | Inducible Pm | 40 | nih.gov |

| Myxococcus xanthus | Transposon-based | ~500 | researchgate.net |

Analysis of the culture extracts from these heterologous hosts revealed the production of the expected Myxochromides S1, S2, and S3. nih.govresearchgate.net However, in many cases, additional derivatives were also detected. nih.govresearchgate.net For instance, in P. putida and C. macrosporus GT-2, novel derivatives, possibly lacking methyl groups, were observed. nih.gov The high production levels in M. xanthus also enabled the detection of minor myxochromide S derivatives that were not apparent in the native producer. researchgate.net This highlights the potential of heterologous expression not only for improving yields but also for uncovering cryptic chemical diversity within a biosynthetic pathway. researchgate.net

Biological Activities and Mechanistic Studies of Myxochromide S2 and Analogues

Spectrum of Bioactivity in the Myxochromide Family

The myxochromide family encompasses various analogues, including Myxochromide S2, which differ in their amino acid composition and the structure of their lipid side chains. researchgate.netfrontiersin.org These structural variations can influence their biological activities.

Early studies on myxochromides S1-3 and B3 showed no significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. frontiersin.org However, some reports suggest that other myxochromide analogues, like myxochromide A, may possess antimicrobial properties. researchgate.net The broader family of myxobacterial lipopeptides, to which myxochromides belong, is known to exhibit a wide range of biological activities, including antibacterial effects. frontiersin.org For instance, myxovirescin, another myxobacterial metabolite, demonstrates antibacterial activity by targeting cell wall synthesis. nih.govasm.org

Similar to their antibacterial profile, myxochromides have generally not been reported to have strong antifungal activity. researchgate.net However, the larger class of myxobacterial lipopeptides has been a source of potent antifungal agents. frontiersin.orgnih.gov For example, myxalamids, also produced by myxobacteria, are known for their antifungal properties, which stem from their ability to inhibit the mitochondrial electron transport chain. beilstein-journals.orgresearchgate.net

Myxobacterial lipopeptides are a diverse group of secondary metabolites with a wide array of biological functions. frontiersin.orgmdpi.com Beyond direct antimicrobial actions, these compounds can have roles in the producing organism's life cycle, such as in predation and development. researchgate.netnih.govasm.org Some myxobacterial lipopeptides have been found to possess cytotoxic, antiviral, and immunosuppressive activities. frontiersin.orgnih.gov This broad spectrum of bioactivity highlights the potential of myxobacteria as a source for novel therapeutic agents. helmholtz-hips.de

Investigations into Antifungal Properties

Exploration of Molecular Modes of Action

Understanding the molecular targets and cellular pathways affected by myxochromides is crucial for elucidating their biological roles and potential applications.

While the specific molecular target of this compound has not been definitively identified, studies on related myxobacterial compounds provide insights into potential mechanisms. For many myxobacterial metabolites, the primary targets are often key cellular enzymes or structures. For example, myxalamids target the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. beilstein-journals.orgresearchgate.net The antibiotic myxovirescin inhibits type II signal peptidase, which is crucial for bacterial cell wall biosynthesis. beilstein-journals.org

Research into the cellular effects of myxobacterial metabolites has revealed a variety of impacted pathways:

Protein Synthesis: Some myxobacterial compounds are potent inhibitors of protein synthesis. Althiomycin, for example, targets the 50S ribosomal subunit, interfering with the peptidyl transferase reaction. beilstein-journals.org Myxovalargin is another myxobacterial peptide that represses prokaryotic protein synthesis. mdpi.com

NADH Oxidation: Inhibition of NADH oxidation is a known mechanism for some myxobacterial compounds. Myxalamids, for instance, block the electron flow at complex I of the mitochondrial respiratory chain, which is responsible for NADH oxidation. beilstein-journals.orgresearchgate.netresearchgate.net

Cell Wall Synthesis Inhibition: Disruption of cell wall synthesis is a common antibacterial strategy. Myxovirescin A1 interferes with the maturation of lipoproteins necessary for murein biosynthesis by inhibiting the type II signal peptidase LspA. beilstein-journals.org Other antibiotics are known to inhibit the polymerization of lipid-disaccharide pentapeptides, a key step in peptidoglycan synthesis. nih.gov

Microtubule Binding: Certain myxobacterial compounds, such as epothilones, are known to interact with microtubules. uni-saarland.debeilstein-journals.org They can stabilize microtubules, which plays a significant role in cellular processes and has implications for cancer therapy. beilstein-journals.orgd-nb.info

While direct evidence for this compound's involvement in these specific pathways is limited, the known mechanisms of other myxobacterial lipopeptides provide a framework for future investigations into its mode of action. researchgate.net

Target Identification Studies

Structure-Activity Relationship (SAR) Studies on Myxochromide Derivatives

Structure-activity relationship (SAR) studies on myxochromides have been challenging due to the general lack of significant biological activity observed in common screening assays. researchgate.netfrontiersin.org However, the natural diversity of myxochromides, produced through a flexible biosynthetic machinery, provides a basis for understanding how structural modifications could potentially influence biological function. researchgate.net Myxobacteria produce various myxochromide analogues, which are categorized into different series (e.g., A, B, S) based on their peptide core, with further variations in the length and saturation of the polyketide side chain within each series. frontiersin.orgresearchgate.netnih.gov

Current Understanding of this compound Biological Function and Research Gaps

The biological function of this compound, along with other myxochromides, remains largely unclear. beilstein-journals.org Despite their complex structures and the significant metabolic investment required for their production, they have not demonstrated significant or promising antimicrobial or cytotoxic effects in various laboratory assays. researchgate.netfrontiersin.org This lack of activity has led researchers to hypothesize that myxochromides may not function as classical antibiotics or chemical weapons against competing microbes. acs.org

One prevailing hypothesis is that myxochromides play an intracellular or intercellular role in the complex developmental lifecycle of the producing myxobacteria. researchgate.netasm.org Myxobacteria are known for their social behaviors, including swarming motility and the formation of multicellular fruiting bodies under starvation conditions. beilstein-journals.org It has been suggested that myxochromides might be involved in these processes, perhaps as signaling molecules or as components that contribute to the structural integrity of spores or other differentiated cells. researchgate.netasm.org However, initial studies using myxochromide overproduction and knockout mutants of Myxococcus xanthus did not reveal a clear role in its developmental cycle under the tested conditions. researchgate.net

The primary research gap concerning this compound is the definitive elucidation of its biological and ecological function. beilstein-journals.org The widespread occurrence of myxochromide biosynthetic gene clusters across different myxobacterial species suggests an important, conserved role. researchgate.net Future research is needed to move beyond standard antimicrobial and cytotoxicity assays and explore other potential functions, such as:

Signaling: Investigating their role as quorum sensing molecules or pheromones that regulate social behaviors like aggregation and fruiting body formation. acs.org

Developmental Biology: More in-depth studies on their impact on sporulation, germination, and stress resistance under a wider range of environmental conditions. researchgate.net

Ecological Interactions: Examining their potential role in mediating interactions with other soil organisms, such as fungi, amoebae, or nematodes, which may not be captured in standard lab tests.

Uncovering the true purpose of this compound requires innovative experimental approaches tailored to the unique biology of myxobacteria.

Analytical and Characterization Methodologies for Myxochromide S2

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to piecing together the molecular architecture of Myxochromide S2.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify the types of atoms present, their connectivity, and their spatial arrangement. jchps.com

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, the ¹H NMR spectrum of a related compound, myxochromide AS4, showed signals for five α-CH protons, four CH₃ groups, two CH₂ groups, and a distinct N-Me group. Downfield signals in the spectrum corresponded to the unsaturated polyketide side chain.

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. univ-lyon1.fr COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the amino acid residues and the polyketide chain. nih.gov HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is critical for sequencing the amino acids and connecting the peptide core to the polyketide side chain. researchgate.net For example, in the structural elucidation of similar complex natural products, 2D NMR data was instrumental in confirming the amino acid sequence and the structure of the polyene side chain. acs.org

Table 1: Representative NMR Data for Myxochromide Analogs

| Moiety | Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |

| L-Ala (1) | 1 | 173.2 | - | - |

| 2 | 53.0 | 3.77, q (7.3) | 1, 3 | |

| 3 | 18.5 | 1.35, d (7.3) | 1, 2 | |

| N-Me-L-Thr (2) | 1 | 172.1 | - | - |

| 2 | 60.2 | 4.88, d (9.8) | 1, 3 | |

| 3 | 70.1 | 5.51, dq (9.8, 6.3) | 1, 2, 4, N-Me | |

| 4 | 20.3 | 1.61, d (6.3) | 2, 3 | |

| N-Me | 30.1 | 3.29, s | 2, 3 | |

| Data derived from the analysis of Myxochromide AS4, a structural analog of this compound. |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govpnas.org

When coupled with High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful technique for analyzing complex mixtures and identifying individual components. uni-saarland.de In the analysis of myxochromides, HPLC-MS is used to separate different analogs (S1, S2, S3, etc.) from culture extracts. oup.comresearchgate.net The mass spectrometer then provides mass data for each separated peak. researchgate.net For instance, Myxochromide S1 has been identified by its [M+H]⁺ ion at m/z 723. oup.com

Tandem mass spectrometry (MS/MS or MS²) is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides valuable structural information, helping to sequence the peptide portion and characterize the polyketide chain. pnas.orgnih.gov This technique was crucial in the discovery of myxochromides from Stigmatella aurantiaca, where LC-DAD-MS (Liquid Chromatography-Diode Array Detection-Mass Spectrometry) was used to identify Myxochromides S1-S3 in targeted gene inactivation mutants. uni-saarland.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chromatographic Separation and Purification Techniques (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for the isolation and purification of this compound from crude extracts of myxobacterial cultures. oup.comnih.gov Due to the presence of multiple, closely related myxochromide analogs, efficient separation is critical. nih.gov

Reversed-phase (RP) HPLC, using columns like C18, is commonly employed for this purpose. oup.comnih.gov A gradient elution system, typically with a mixture of water and acetonitrile (B52724) containing a small amount of an acid like formic acid, is used to separate the different myxochromide compounds based on their polarity. oup.com The separation is monitored using a diode-array detector (DAD) or a UV detector, often at a wavelength of 400 nm, which corresponds to the chromophore in the myxochromide structure. oup.comnih.gov The fractions corresponding to each peak are collected for further analysis or use. For example, in the analysis of Myxococcus xanthus extracts, Myxochromides S1, S2, and S3 were successfully separated and identified using an RP-HPLC system. oup.comresearchgate.net

Configurational Analysis Methods (Chiral GC-MS, HPLC)

Determining the absolute stereochemistry of the amino acid residues in this compound is crucial for a complete structural description. This is achieved through configurational analysis, often involving chiral chromatography techniques after hydrolysis of the peptide backbone. nih.govresearchgate.net

The process typically involves the acid hydrolysis of the myxochromide to break it down into its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. These diastereomers can then be separated and identified using chiral Gas Chromatography-Mass Spectrometry (GC-MS) or chiral HPLC. nih.govresearchgate.netgcms.cz By comparing the retention times of the derivatized amino acids from the natural product with those of authentic L- and D-amino acid standards, the absolute configuration of each amino acid in the original peptide can be determined. This method was applied to determine the L-configuration of all amino acids in the related Myxochromide AS4.

Genomic and Metabolomic Profiling for Discovery and Characterization

The discovery and characterization of this compound and other related natural products are increasingly driven by a combination of genomics and metabolomics. acs.orgresearchgate.net Myxobacteria, such as Myxococcus xanthus and Stigmatella aurantiaca, possess large genomes with numerous biosynthetic gene clusters (BGCs) that encode the production of secondary metabolites. pnas.orgresearchgate.net

Genomic analysis of these BGCs can predict the structure of the natural products they synthesize. The myxochromide BGC, for example, contains genes for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which assemble the polyketide and peptide portions of the molecule, respectively. uni-saarland.deresearchgate.net

Metabolomic profiling, often using LC-MS, is used to compare the chemical profiles of wild-type bacterial strains with mutant strains in which specific BGCs have been inactivated. uni-saarland.denih.gov The absence of specific compounds in the mutant's profile links the BGC to its product. This "genome mining" approach was instrumental in the initial discovery of myxochromides. uni-saarland.de Furthermore, heterologous expression, where a BGC from one organism is transferred and expressed in another, has been used to produce myxochromides in hosts like Pseudomonas putida and other myxobacterial species, facilitating their study and production. nih.govresearchgate.net This combined genomic and metabolomic approach has not only led to the discovery of new myxochromides but has also provided insights into their biosynthetic pathways. researchgate.netresearchgate.net

Future Perspectives and Research Directions for Myxochromide S2

Addressing Unresolved Biological Functions of Myxochromides

Despite significant research into their chemical structures and biosynthetic pathways, the precise biological roles of myxochromides in their producing organisms are not yet fully understood. researchgate.net Myxochromides are known to be pigments commonly found in myxobacteria, but their specific functions beyond this are still unclear. beilstein-journals.org Future research should focus on elucidating these functions, which could include roles in ecological competition, signaling, or defense mechanisms. Understanding the natural purpose of these compounds could provide valuable insights into their potential applications.

Strategies for Discovery of New Myxochromide Analogues and Bioactivities

The discovery of novel myxochromide analogues with potentially new or enhanced bioactivities is a key area of future research. Myxobacteria are a rich source of structurally diverse secondary metabolites, and it is likely that many more myxochromide variants exist in nature. nih.gov

A significant portion of the biosynthetic potential of myxobacteria lies within "silent" or "cryptic" biosynthetic gene clusters (BGCs), which are not expressed under standard laboratory conditions. nih.gov Activating these silent BGCs represents a powerful strategy for discovering new myxochromide analogues. nih.gov Several methods can be employed for this purpose:

Promoter Engineering: Inserting strong, constitutively active promoters, such as PnptII, upstream of a silent myxochromide BGC can trigger its expression. nih.govuni-saarland.de This approach has been successfully used to increase the production of known myxochromides and could be applied to activate silent clusters. uni-saarland.de

Transcription Factor Decoy Strategy: This method involves introducing decoy DNA sequences that bind to and sequester transcriptional repressors, thereby activating the expression of the target gene cluster. nih.gov

Epigenetic Modification: The use of small molecule epigenetic modifiers can alter chromatin structure and lead to the expression of previously silent genes. frontiersin.orgencyclopedia.pub

Co-cultivation: Growing myxobacteria in the presence of other microorganisms can induce the expression of silent BGCs through interspecies cross-talk. encyclopedia.pubmdpi.com

Myxobacteria are ubiquitous in soil, but many strains and habitats remain underexplored. asm.orghelmholtz-hips.de Focusing on phylogenetically distant myxobacterial taxa and those from unique or extreme environments could lead to the discovery of novel myxochromide producers. helmholtz-hips.de Genome mining of the vast number of myxobacterial strains in existing collections, combined with the isolation of new strains from diverse geographical locations, offers a promising avenue for identifying new myxochromide analogues. acs.orguni-saarland.de

Activation of Silent Biosynthetic Gene Clusters

Advanced Biosynthetic Engineering for Diversification and Yield Enhancement

Biosynthetic engineering offers a powerful toolkit for both increasing the production of Myxochromide S2 and generating novel analogues. researchgate.net Key strategies include:

Heterologous Expression: Expressing the myxochromide biosynthetic gene cluster in a well-characterized and genetically tractable heterologous host can significantly improve yields. For instance, the expression of the myxochromide gene cluster in Corallococcus macrosporus GT-2 resulted in substantially higher production compared to the native producer. nih.gov

Pathway Engineering: Modifying the biosynthetic pathway through gene deletions, insertions, or mutations can lead to the production of new myxochromide derivatives. researchgate.net For example, engineering the non-ribosomal peptide synthetase (NRPS) modules responsible for incorporating specific amino acids can result in analogues with altered peptide cores. acs.org

Precursor Feeding: Supplying the fermentation medium with specific precursor molecules can influence the final structure of the myxochromide and lead to the production of novel analogues. researchgate.net

Role of Myxochromides in Myxobacterial Cell-to-Cell Interactions and Predation

Myxobacteria are known for their complex social behaviors, including cooperative predation and the formation of multicellular fruiting bodies. nih.govoup.com Secondary metabolites are thought to play a crucial role in these processes. asm.org While the involvement of some myxobacterial secondary metabolites like myxovirescin in predation has been suggested, the specific role of myxochromides in these interactions is an area that warrants further investigation. frontiersin.org Future studies could explore whether myxochromides are involved in:

Prey Lysis: Acting as toxins or lytic agents to break down prey cells.

Signaling: Functioning as chemical signals to coordinate swarming and predation.

Defense: Protecting the myxobacterial colony from competing microorganisms.

Understanding the role of myxochromides in the context of the myxobacterial life cycle could reveal new bioactivities and ecological functions. oup.com

Potential for Medicinal Chemistry and Drug Discovery

The unique chemical structures of myxochromides make them interesting candidates for medicinal chemistry and drug discovery. nih.govuniversiteitleiden.nl Although their biological activities are not yet fully characterized, related myxobacterial compounds have shown a wide range of activities, including antimicrobial and cytotoxic effects. uni-saarland.de Future research should focus on:

Bioactivity Screening: Systematically screening this compound and its analogues against a broad range of biological targets, including cancer cell lines, pathogenic bacteria, and fungi.

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the myxochromide scaffold that are responsible for any observed bioactivity. This knowledge can then be used to guide the synthesis of more potent and selective analogues. universiteitleiden.nl

Target Identification: For any bioactive myxochromides, identifying their molecular target is a crucial step in understanding their mechanism of action and potential for therapeutic development.

The exploration of myxochromides for their medicinal potential is still in its early stages, but their structural novelty and the proven track record of myxobacteria as a source of bioactive compounds suggest that this is a promising area for future investigation. nih.gov

Q & A

Q. What are the core biosynthetic genes and enzymatic machinery involved in Myxochromide S2 production?

this compound is synthesized by a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) megasynthetase encoded by the mch gene cluster. The mchA gene encodes a type I iterative PKS responsible for synthesizing the polyunsaturated lipid side chain, while mchB and mchC encode NRPS subunits that assemble the peptide core. Phylogenetic analysis suggests the A-type mch cluster is ancestral to other variants, with diversification driven by mutations in mchC . Heterologous expression in Myxococcus xanthus confirmed the functional role of these genes, achieving yields comparable to native pathways (~8 mg/L for Myxochromide A3) .

Q. Which analytical methods are essential for structural elucidation and purity assessment of this compound?

Key methodologies include:

- UPLC-MS/MS : For detecting retention times and fragmentation patterns consistent with Myxochromide derivatives (e.g., Myxochromide S1–3) .

- NMR spectroscopy : To confirm planar structures of purified compounds, including hybrid derivatives like Myxochromide AS .

- Marfey’s method : Used to determine absolute configurations of amino acids, resolving stereochemical discrepancies (e.g., L-leucine in Myxochromide S vs. D-leucine in other variants) .

- Southern blot/PCR : Validates chromosomal integration of synthetic gene clusters in heterologous hosts .

Advanced Research Questions

Q. How can combinatorial biosynthesis expand the structural diversity of Myxochromide derivatives?

Hybrid Myxochromides (e.g., AS, SB, SC) are generated by recombining NRPS subunits (mchB and mchC) from different pathway types (A, B, C, D, S). For example:

- Replacing mchCA (A-type) with mchCS (S-type) increased Myxochromide AS production 60-fold under a strong promoter (PTn5) .

- Subunit swapping revealed that C3 domains in MchC act as stereochemical "gatekeepers," influencing amino acid configuration . Challenges : Low yields in some hybrids (e.g., Myxochromide SD) due to incompatible domain interactions .

Q. What experimental strategies address discrepancies between in silico predictions and observed C-domain specificities in Myxochromide biosynthesis?

While computational models predict D-configured substrates for C3 domains across all Myxochromide pathways, empirical data (e.g., L-leucine in Myxochromide S) highlight limitations in current algorithms. Solutions include:

Q. How can heterologous production titers be optimized for this compound and its derivatives?

Key factors influencing yields:

- Promoter engineering : Replacing native promoters with PTn5 increased Myxochromide A production 60-fold in M. xanthus .

- Host selection : Corallococcus macrosporus GT-2 showed higher thermostability for Myxochromide S1 production compared to Pseudomonas putida .

- Chromosomal integration stability : Verified via Southern blot to prevent intramolecular recombination in repetitive DNA regions .

Q. What are the functional implications of "module skipping" in Myxochromide S biosynthesis?

Module skipping in the S-type pathway results in a pentapeptide core (vs. hexapeptides in other types) due to an inactive CP4 domain. This domain lacks the [GGHSL] motif required for 4′-phosphopantetheine cofactor attachment, halting elongation at position 4 . Reactivating CP4 in synthetic S-type clusters abolished production, suggesting downstream C4 domain incompatibility with alternative substrates .

Data Contradictions and Resolution

Q. Why do some NRPS engineering approaches (e.g., CP domain inactivation) abolish Myxochromide production entirely?

Inactivation of CP1–3, CP5–6 domains disrupted megasynthetase functionality, likely due to disrupted substrate channeling or nonfunctional domain interactions. In contrast, CP4 inactivation in the A-type pathway retained activity, producing Myxochromide D via "module skipping," highlighting positional flexibility in engineering .

Q. How do transcription efficiencies impact yields across synthetic Myxochromide pathways?

Native promoters in synthetic BGCs led to variable titers: Myxochromides B/C showed higher production than D/S types. This suggests promoter strength and host RNA polymerase compatibility are critical for optimizing transcription .

Methodological Recommendations

- Experimental Design : Prioritize evolutionary-guided engineering (e.g., domain duplication/deletion) to mirror natural diversification events .

- Data Validation : Combine LC-MS with NMR and stereochemical analysis to resolve structural ambiguities .

- Troubleshooting : Use Southern blot/PCR to confirm genetic stability in repetitive regions of engineered BGCs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.